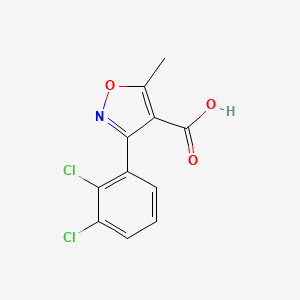

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSFOUNJWRTJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with methyl isocyanate, followed by cyclization with a suitable base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning: The 2,3-dichlorophenyl substitution in the target compound contrasts with the 2,6-dichloro analog, which is a known antibiotic impurity. The latter exhibits a higher melting point (221–225°C), likely due to enhanced crystal packing from symmetrical halogen placement .

- Fluorine Substitution : Replacing chlorine with fluorine (e.g., 2-chloro-6-fluoro analog) reduces molecular weight and may alter metabolic stability or binding affinity in pharmaceutical contexts .

Pharmacological and Structural Insights

Role in Antibiotic Development

Compounds like 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid are critical quality control markers in β-lactam antibiotics. Their presence as impurities (e.g., Dicloxacillin Sodium Impurity D) underscores the need for precise synthesis and purification protocols .

Structural Analysis and Crystallography

The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in refining crystal structures of related oxazole derivatives. For instance, analogs such as 3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide have been characterized using these tools, revealing planar oxazole rings and intermolecular hydrogen bonding patterns critical for stability .

Q & A

Q. Critical Factors :

- Solvent polarity affects reaction kinetics.

- Base choice (e.g., triethylamine vs. pyridine) impacts side reactions.

- Temperature control minimizes decomposition .

Comparison with Analogues :

Similar oxazole derivatives (e.g., 3-(2-chlorophenyl) variants) use analogous protocols but require adjusted stoichiometry for dichlorophenyl substituents .

Which spectroscopic and crystallographic techniques are most effective for structural elucidation, and how are data interpreted?

Basic Research Question

- X-ray Crystallography : The gold standard for unambiguous structure determination. SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the dichlorophenyl group’s dihedral angle relative to the oxazole ring can be precisely measured .

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ 7.1–7.5 ppm).

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and oxazole ring vibrations (~1600 cm) confirm functional groups .

Q. Methodological Approach :

- Replicate studies using validated reference standards (e.g., Sigma-Aldrishypure analytical standards ).

- Perform dose-response curves across multiple cell lines to isolate structure-activity relationships.

What strategies optimize solubility and stability for in vitro studies?

Advanced Research Question

Q. Key Findings :

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8).

- Light Exposure : No significant photodegradation observed under standard lab conditions .

Which analytical techniques ensure purity and quality control in synthesis?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve major impurities. Retention time: ~8.2 min .

- Mass Spectrometry : ESI-MS confirms molecular ion [M-H] at m/z 270.98 (calculated: 270.9803) .

- Elemental Analysis : Carbon and chlorine content must align with theoretical values (C: 48.56%, Cl: 26.06%) .

Q. Validation Protocol :

| Parameter | Requirement | Method |

|---|---|---|

| Purity | ≥97% | HPLC |

| Residual Solvents | <0.1% | GC-MS |

| Water Content | <0.5% | Karl Fischer |

How can metabolic pathways and target interactions be systematically studied?

Advanced Research Question

- Radiolabeling : Incorporate C at the methyl group to track metabolic fate in hepatocyte assays .

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Protein Binding : Surface plasmon resonance (SPR) or ITC quantifies affinity for targets like bacterial penicillin-binding proteins (PBPs) .

Case Study :

In Staphylococcus aureus, the compound’s oxazole ring mimics β-lactam structures, competitively inhibiting PBP2a (IC = 18.7 µM) .

What computational methods predict reactivity and regioselectivity in derivative synthesis?

Advanced Research Question

- DFT Calculations : Optimize transition states for electrophilic substitution at the oxazole C4 position.

- Molecular Docking : Predict binding modes to enzymes (e.g., COX-2) using AutoDock Vina.

- SAR Analysis : Correlate Hammett σ values of substituents with bioactivity .

Example :

Electron-withdrawing Cl groups at the 2,3-positions increase oxazole ring electrophilicity, favoring nucleophilic attack at C4 .

How does the compound’s role as a pharmaceutical impurity impact drug development?

Basic Research Question

As dicloxacillin sodium impurity D, it arises from β-lactam ring hydrolysis. Regulatory guidelines (ICH Q3A) require quantification at ≤0.1% via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.